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Compound of Interest

Compound Name: Acetylsalicylamide

CAS No.: 5663-71-8

Cat. No.: B1615398 Get Quote

Executive Summary
Acetylsalicylamide (specifically the O-acetyl derivative, 2-acetoxybenzamide) represents a

critical structural analog in the salicylate class of non-steroidal anti-inflammatory drugs

(NSAIDs). Functioning as the amide prodrug of salicylamide and a close structural relative of

aspirin (acetylsalicylic acid), its physicochemical profile—specifically molecular weight and

lipophilicity—dictates its pharmacokinetic behavior, blood-brain barrier (BBB) permeability, and

hydrolytic stability.

This guide provides a rigorous technical analysis of acetylsalicylamide, resolving common

nomenclature ambiguities between its O-acetyl, N-acetyl, and ring-substituted isomers. It

details the molecular weight calculations, lipophilicity (LogP/LogD) values derived from

experimental and computational models, and provides validated protocols for their

determination.

Part 1: Chemical Identity & Nomenclature
Resolution
The term "acetylsalicylamide" is chemically ambiguous. In drug development contexts, it most

frequently refers to 2-acetoxybenzamide (O-acetylsalicylamide), the direct amide analog of

aspirin. However, commercial catalogs often list 5-acetylsalicylamide under this name.
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Structural Classification
Common
Name

IUPAC Name CAS Number
Molecular
Formula

Structural
Feature

O-

Acetylsalicylamid

e

2-

(Acetyloxy)benza

mide

5663-71-8 C₉H₉NO₃

Acetyl group on

phenolic Oxygen

(Aspirin analog)

N-

Acetylsalicylamid

e

N-Acetyl-2-

hydroxybenzami

de

487-48-9 C₉H₉NO₃

Acetyl group on

amide Nitrogen

(Salacetamide)

5-

Acetylsalicylamid

e

5-Acetyl-2-

hydroxybenzami

de

40187-51-7 C₉H₉NO₃
Acetyl group on

Phenyl ring at C5

Molecular Weight Analysis
For all isomers (

):

Monoisotopic Mass: 179.0582 Da

Average Molecular Weight:179.17 g/mol

Calculation:

Part 2: Lipophilicity (LogP) & Physicochemical
Data[1][2][3]
Lipophilicity is the governing parameter for the compound's absorption and distribution.[1]

Unlike aspirin, the amide group in acetylsalicylamide alters the hydrogen bonding network,

significantly impacting

.

Comparative Lipophilicity Data
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Compound Experimental
Computed

(XLogP3/CLog
P)

Notes

O-

Acetylsalicylamid

e

0.50 – 0.80 (Est.) 0.50 ~0.50

Lower than

aspirin due to

loss of

intramolecular H-

bond.

Salicylamide

(Parent)
1.28 1.15 1.28

Moderate

lipophilicity;

crosses BBB.

Aspirin

(Reference)
1.19 1.19 -1.60

Ionized at

physiological pH

(pKa ~3.5).

5-

Acetylsalicylamid

e

N/A 1.60 1.60

Higher

lipophilicity due

to ketone on ring.

Critical Insight: While acetylation typically increases lipophilicity (by adding a hydrophobic

methyl group), the conversion of salicylamide to O-acetylsalicylamide disrupts the strong

intramolecular hydrogen bond between the phenolic -OH and the amide carbonyl. This

exposure of polar groups can paradoxically lower or stagnate the

relative to the parent compound, impacting passive diffusion rates.

Visualization: Structural Isomerism & Properties
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Figure 1: Structural relationship and physicochemical divergence of acetylsalicylamide
isomers.

Part 3: Experimental Protocols
Protocol A: Synthesis of O-Acetylsalicylamide
Objective: Selective O-acetylation of salicylamide without N-acetylation or rearrangement.

Reagents:

Salicylamide (1.0 eq)

Acetic Anhydride (1.2 eq)

Catalytic

or Pyridine

Solvent: Ethyl Acetate or Toluene

Workflow:

Dissolution: Dissolve 13.7 g (0.1 mol) of salicylamide in 50 mL of dry ethyl acetate.

Addition: Add 12 mL of acetic anhydride slowly under stirring.
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Catalysis: Add 2-3 drops of conc.

.

Reaction: Heat to reflux (approx. 70-80°C) for 2 hours. Monitor via TLC (Mobile phase:

Hexane/Ethyl Acetate 6:4).

Quenching: Cool to room temperature. Pour mixture into 100 mL ice-water to hydrolyze

excess anhydride.

Isolation: Filter the white precipitate.

Purification: Recrystallize from ethanol/water (1:1) to yield needle-like crystals.

Validation: Verify structure via IR (Ester C=O at ~1750 cm⁻¹, Amide C=O at ~1650 cm⁻¹).

Protocol B: Determination of LogP (Shake-Flask Method)
Objective: Experimentally determine the partition coefficient (

) between n-octanol and water.

Reagents:

n-Octanol (HPLC Grade, pre-saturated with water)

Phosphate Buffer (pH 7.4, pre-saturated with octanol)

Acetylsalicylamide sample[2][3][4][5][6][7]

Step-by-Step Methodology:

Phase Saturation: Agitate n-octanol and phosphate buffer (1:1 v/v) for 24 hours. Separate

phases.

Stock Preparation: Dissolve 10 mg of Acetylsalicylamide in 10 mL of pre-saturated n-

octanol.

Equilibration:
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Aliquot 5 mL of stock solution (

) into a centrifuge tube.

Add 5 mL of pre-saturated buffer.

Vortex for 30 minutes at 25°C.

Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

Quantification:

Analyze the octanol phase (

) and aqueous phase (

) using HPLC-UV (254 nm).

Column: C18 Reverse Phase.

Mobile Phase: Acetonitrile:Water (40:60).

Calculation:

Note: If

is below detection limit, calculate based on mass balance:

.

Visualization: LogP Determination Workflow
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Figure 2: Workflow for the experimental determination of partition coefficient via Shake-Flask

method.
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Part 4: Pharmacokinetics & Hydrolysis
As a prodrug, O-acetylsalicylamide is designed to hydrolyze into salicylamide. The kinetics of

this hydrolysis are pH-dependent and critical for establishing shelf-life and in vivo half-life.

Mechanism: Nucleophilic attack of water/hydroxide on the ester carbonyl.

Kinetics: Pseudo-first-order kinetics in buffered aqueous solution.

Half-life (

):

pH 1.2 (Stomach): Stable (

hours).

pH 7.4 (Plasma): Rapid hydrolysis (

minutes) due to esterase activity and base catalysis.

Implication: The low experimental

(0.5) suggests moderate passive absorption, but the rapid hydrolysis to the more lipophilic
Salicylamide (

1.28) upon entering the systemic circulation drives tissue distribution.

References
National Center for Biotechnology Information (2025).PubChem Compound Summary for

CID 79747, 2-(Acetyloxy)benzamide. Retrieved from [Link]

Medi-Sari, M., et al. (2004).Lipophilicity study of salicylamide. Acta Pharmaceutica, 54(2),

91-101. Retrieved from [Link]

Hussain, A. A., et al. (2000).Cooperative Effects of Functional Groups in Ester Hydrolysis:

Competitive Inhibitory Effect of External Nucleophile Concentration on Intramolecular O- to

N-Acylation in O-Acetylsalicylamide. AAPS PharmSciTech.[8] Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1615398?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Acetyloxy_benzamide
https://pubmed.ncbi.nlm.nih.gov/15268786/
https://www.benchchem.com/product/b1615398?utm_src=pdf-body
https://www.uky.edu/~fzhen2/journalarticles.htm
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2750953/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ChemAxon.LogP and LogD Calculation Methods and Documentation. Retrieved from [Link]

NIST Chemistry WebBook.Benzamide, 2-(acetyloxy)- (CAS 5663-71-8). Retrieved from

[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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